molecular formula C13H8FNO B6372927 5-(3-Cyanophenyl)-3-fluorophenol, 95% CAS No. 1261917-97-8

5-(3-Cyanophenyl)-3-fluorophenol, 95%

Cat. No.: B6372927
CAS No.: 1261917-97-8
M. Wt: 213.21 g/mol
InChI Key: NOJQGDSZDYVGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Cyanophenyl)-3-fluorophenol, also known as 5-3-CFP, is a phenolic compound that has been studied for a variety of applications in the scientific research field. It is a colorless solid that is soluble in water and can be used in a wide range of applications. 5-3-CFP is a versatile compound and has been studied for its use in the synthesis of other compounds, its mechanism of action, and its biochemical and physiological effects.

Scientific Research Applications

5-(3-Cyanophenyl)-3-fluorophenol, 95% has been studied for its use in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. Additionally, 5-(3-Cyanophenyl)-3-fluorophenol, 95% has been studied for its potential use in the synthesis of other compounds, such as 5-methyl-3-fluorophenol.

Mechanism of Action

The mechanism of action of 5-(3-Cyanophenyl)-3-fluorophenol, 95% is not fully understood. However, it is believed that the compound inhibits the activity of enzymes by binding to the active site of the enzyme and preventing the substrate from binding. This prevents the enzyme from catalyzing the reaction and thus inhibits its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Cyanophenyl)-3-fluorophenol, 95% are not fully understood. However, it is believed that the compound may have a variety of effects on the body. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin.

Advantages and Limitations for Lab Experiments

The use of 5-(3-Cyanophenyl)-3-fluorophenol, 95% in lab experiments has several advantages. It is a relatively inexpensive compound and can be easily synthesized in a lab setting. Additionally, it is a colorless solid that is soluble in water, making it easy to work with. However, there are also some limitations to its use in lab experiments. It is a relatively unstable compound and can degrade over time, making it unsuitable for long-term experiments. Additionally, it can be toxic if not handled properly.

Future Directions

There are a variety of potential future directions for 5-(3-Cyanophenyl)-3-fluorophenol, 95%. For example, it could be studied further for its potential use as an inhibitor of enzymes involved in the breakdown of neurotransmitters and other physiological processes. Additionally, it could be studied further for its potential use in the synthesis of other compounds. Finally, it could be studied further for its potential use as a drug or therapeutic agent.

Synthesis Methods

5-(3-Cyanophenyl)-3-fluorophenol, 95% can be synthesized from 4-fluorophenol and 3-cyanophenol in three steps. The first step involves the reaction of 4-fluorophenol with 3-cyanophenol in the presence of a base, such as potassium carbonate, to form the intermediate compound 5-(4-fluorophenyl)-3-cyanophenol. The second step involves the reaction of the intermediate compound with a halogenating agent, such as trifluoromethanesulfonic acid, to form the desired product 5-(3-Cyanophenyl)-3-fluorophenol, 95%. The third step involves the isolation of the product by recrystallization.

Properties

IUPAC Name

3-(3-fluoro-5-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-12-5-11(6-13(16)7-12)10-3-1-2-9(4-10)8-15/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJQGDSZDYVGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684106
Record name 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261917-97-8
Record name [1,1′-Biphenyl]-3-carbonitrile, 3′-fluoro-5′-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261917-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.